molecular formula C8H7IN2 B1519343 5-iodo-2-methyl-2H-indazole CAS No. 1150617-94-9

5-iodo-2-methyl-2H-indazole

Cat. No. B1519343
CAS RN: 1150617-94-9
M. Wt: 258.06 g/mol
InChI Key: FIQGETDPEXQPPK-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-2H-indazole is a chemical compound with the CAS Number: 1150617-94-9 . It has a molecular weight of 258.06 and its IUPAC name is this compound . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles like this compound often involve transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Therapeutic Applications

Indazole derivatives, including those similar to 5-iodo-2-methyl-2H-indazole, exhibit a broad spectrum of biological activities, underscoring their potential in therapeutic applications. Notably, they possess anticancer and anti-inflammatory properties, alongside applications in neurodegeneration and disorders involving protein kinases. The interest in these compounds stems from their role as the structural basis for numerous compounds with potential therapeutic value. For instance, the indazole scaffold has been identified as crucial in the development of novel therapeutic agents, with derivatives showing promise in anticancer and anti-inflammatory roles, among other applications (Denya, Malan, & Joubert, 2018).

Synthetic Methodologies

The transition-metal-catalyzed C–H activation/annulation sequence stands out as a significant synthetic approach for constructing functionalized indazole derivatives. This methodology enables the one-step synthesis of these derivatives, enhancing their structural complexity and functional flexibility. The use of metal salts, either as catalysts or oxidants, in these reactions highlights the versatility of indazoles in synthetic chemistry, contributing to their prominence in medicinal chemistry (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

The safety information for 5-iodo-2-methyl-2H-indazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Indazole-containing heterocyclic compounds, including 5-iodo-2-methyl-2H-indazole, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field may involve further exploration of the medicinal properties of indazole compounds for the treatment of various pathological conditions .

properties

IUPAC Name

5-iodo-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQGETDPEXQPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654038
Record name 5-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150617-94-9
Record name 5-Iodo-2-methyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150617-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-iodo-1H-indazole (500 g, 2.05 mol) in EtOAc (4 L) is added trimethyloxonium tetrafluoroborate (450 g, 3.04 mol). After the resulting white suspension is stirred at room temperature for 2 h, it is concentrated under vacuum. Ice water (1 L) is added to the residue, and it is basified to pH 12 with 10% aqueous NaOH solution. The solids are collected by filtration, and redissolved in DCM (5 L). The insolubles are filtered off and the filtrate is washed with 10% aqueous NaOH solution (2×100 mL). The organic layer is dried over anhydrous Na2SO4, filtered through a short silica gel column, and concentrated. Methyl tert-butyl ether is added to the residue to give a slurry and the product is collected by filtration to give the title compound (360 g, 68.0%). MS (m/z): 259.0 (M+H).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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